molecular formula C11H10N2O2 B1517999 1-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylic acid CAS No. 896049-13-1

1-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B1517999
M. Wt: 202.21 g/mol
InChI Key: NXLOOPLVQVHWKI-UHFFFAOYSA-N
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Description

Compounds with structures similar to “1-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylic acid” often contain a pyridine and a pyrrole ring. These are aromatic heterocyclic compounds, which means they contain a ring structure with alternating single and double bonds, and at least one of the atoms in the ring is a non-carbon atom .


Synthesis Analysis

The synthesis of similar compounds often involves the formation of the pyridine and pyrrole rings, followed by the introduction of the carboxylic acid group . The exact method would depend on the specific compound and the desired substituents.


Molecular Structure Analysis

The molecular structure of similar compounds would include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom). The carboxylic acid group (-COOH) would be attached to one of the carbon atoms in the pyrrole ring .

Scientific Research Applications

C-H Functionalization and Redox-Annulations

Cyclic amines undergo redox-annulations with α,β-unsaturated aldehydes and ketones, facilitated by carboxylic acid. This process leads to the formation of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines, demonstrating the compound's role in versatile synthetic pathways (Kang et al., 2015).

Ring Opening Reactions

In the presence of trifluoroacetic acid and 2-naphthol, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening, leading to the synthesis of dibenzoxanthenes. This highlights its application in the formation of complex organic structures and potential use in materials science (Gazizov et al., 2015).

Formation of Metal-Organic Frameworks

Pyridine-2,6-dicarboxylic acid interacts with nickel(II) nitrate under hydrothermal conditions to form metal-organic frameworks. These frameworks feature polycatenane-like structures through hydrogen-bonding interactions, indicating the compound's utility in designing porous materials for gas storage or catalysis (Ghosh & Bharadwaj, 2005).

Synthesis of Pyrrolidin-1-Oxyl Fatty Acids

The compound is instrumental in synthesizing mono- and di-carboxylic acid derivatives featuring a pyrrolidin-1-oxyl ring. This method, involving Michael addition followed by ring closure and phase-transfer oxidation, is significant for preparing stable free radicals (spin labels) for research in biochemistry and biophysics (Hideg & Lex, 1984).

Supramolecular Synthons in Crystal Engineering

The recurrence of carboxylic acid-pyridine supramolecular synthon V in the crystal structures of pyridine and pyrazine monocarboxylic acids demonstrates its application in crystal engineering strategies. This helps in understanding molecular assembly in solids, crucial for designing new materials with desired properties (Vishweshwar et al., 2002).

Future Directions

Future research on similar compounds could focus on exploring their potential uses in medicine, particularly as anticancer agents . Additionally, further studies could investigate the synthesis of these compounds and their chemical reactions.

properties

IUPAC Name

1-(pyridin-2-ylmethyl)pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-5-3-7-13(10)8-9-4-1-2-6-12-9/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLOOPLVQVHWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylic acid

CAS RN

896049-13-1
Record name 1-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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